Ácido 5-Acetil-2-clorofenilborónico

Descripción general

Descripción

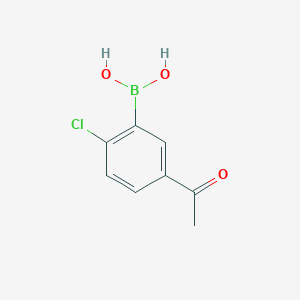

5-Acetyl-2-chlorophenylboronic acid is an organic compound with the molecular formula C8H8BClO3 and a molecular weight of 198.41 g/mol . This compound is characterized by the presence of a boronic acid group (B(OH)2) attached to a benzene ring, which also bears an acetyl group (CH3CO-) at the fifth position and a chlorine atom at the second position . It is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Aplicaciones Científicas De Investigación

5-Acetyl-2-chlorophenylboronic acid has several scientific research applications, including:

Mecanismo De Acción

Mode of Action

5-Acetyl-2-chlorophenylboronic acid is a type of arylboronic acid, which can participate in Suzuki-Miyaura cross-coupling reactions. This reaction allows the formation of a carbon-carbon bond between the boronic acid and an organic halide in the presence of a palladium catalyst. This property makes it a potential building block for the synthesis of complex organic molecules, including potential drug candidates.

Biochemical Pathways

Result of Action

The molecular and cellular effects of 5-Acetyl-2-chlorophenylboronic acid’s action would depend on the specific context of its use, particularly the nature of the organic halide it is coupled with in Suzuki-Miyaura reactions. The resulting compound could have a variety of effects depending on its structure and the biological targets it interacts with.

Action Environment

The action, efficacy, and stability of 5-Acetyl-2-chlorophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at a temperature between 2-8°C . Moreover, the compound’s reactivity in Suzuki-Miyaura reactions could be affected by factors such as temperature, pH, and the presence of a suitable catalyst.

Análisis Bioquímico

Biochemical Properties

5-Acetyl-2-chlorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The boronic acid group in 5-Acetyl-2-chlorophenylboronic acid allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a valuable tool in biochemical assays and drug design.

Cellular Effects

5-Acetyl-2-chlorophenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . For instance, its ability to form covalent bonds with diols can impact the function of enzymes and proteins that play a role in these cellular processes. Additionally, 5-Acetyl-2-chlorophenylboronic acid may alter the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of 5-Acetyl-2-chlorophenylboronic acid involves its interaction with biomolecules through the boronic acid group. This group can form reversible covalent bonds with diols and other hydroxyl-containing molecules, allowing 5-Acetyl-2-chlorophenylboronic acid to act as an enzyme inhibitor or activator. These interactions can lead to changes in enzyme activity, protein function, and gene expression, ultimately affecting cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetyl-2-chlorophenylboronic acid can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 5-Acetyl-2-chlorophenylboronic acid can lead to changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 5-Acetyl-2-chlorophenylboronic acid in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at very high doses, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

5-Acetyl-2-chlorophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The boronic acid group allows it to participate in reactions that modify metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Acetyl-2-chlorophenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 5-Acetyl-2-chlorophenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can impact its activity and function, influencing various cellular processes and biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-chlorophenylboronic acid typically involves multi-step processes starting from readily available precursors. One common method involves the borylation of 5-acetyl-2-chlorophenyl halides using boron reagents under palladium-catalyzed conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of 5-Acetyl-2-chlorophenylboronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Acetyl-2-chlorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an organic halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chlorophenylboronic acid

- 4-Chlorophenylboronic acid

- 3-Chlorophenylboronic acid

- 3,4-Dichlorophenylboronic acid

- 2,4-Dichlorophenylboronic acid

Uniqueness

5-Acetyl-2-chlorophenylboronic acid is unique due to the presence of both an acetyl group and a chlorine atom on the benzene ring, which provide distinct electronic and steric properties. These substituents enhance its reactivity in Suzuki-Miyaura coupling reactions and make it a valuable intermediate in the synthesis of complex organic molecules.

Actividad Biológica

5-Acetyl-2-chlorophenylboronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

5-Acetyl-2-chlorophenylboronic acid is characterized by the following chemical structure:

- Molecular Formula : C₈H₈BClO₂

- Molecular Weight : 185.41 g/mol

- CAS Number : 3900-89-8

The presence of the acetyl and chlorophenyl groups contributes to its reactivity and biological interactions.

The biological activity of 5-acetyl-2-chlorophenylboronic acid is primarily attributed to its ability to interact with various biological targets. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

- Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by binding to their active sites.

- Antimicrobial Activity : Some studies suggest that derivatives of boronic acids exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Activity

Research has indicated that 5-acetyl-2-chlorophenylboronic acid exhibits promising antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using standard disk diffusion methods. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 25 |

| Pseudomonas aeruginosa | 12 | 100 |

The compound demonstrated significant activity against Staphylococcus aureus, indicating potential as a therapeutic agent in treating infections caused by this pathogen.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cell lines to assess the safety profile of 5-acetyl-2-chlorophenylboronic acid. The results indicated low cytotoxicity at concentrations up to 100 µg/mL, suggesting a favorable safety margin for potential therapeutic applications.

Case Studies

- Case Study on Antituberculosis Activity : A derivative of 5-acetyl-2-chlorophenylboronic acid was tested for antituberculosis activity against Mycobacterium tuberculosis. The compound showed comparable efficacy to standard treatments, highlighting its potential role in tuberculosis therapy .

- Combination Therapy : A recent study explored the effects of combining 5-acetyl-2-chlorophenylboronic acid with existing antibiotics. The combination exhibited synergistic effects, enhancing the overall antimicrobial efficacy against resistant strains .

Propiedades

IUPAC Name |

(5-acetyl-2-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHQVMHOGNFKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376839 | |

| Record name | 5-Acetyl-2-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022922-17-3 | |

| Record name | B-(5-Acetyl-2-chlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022922-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2-chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.